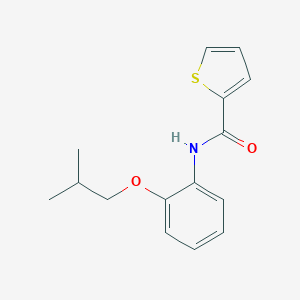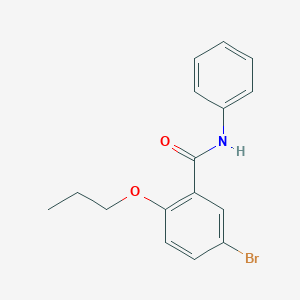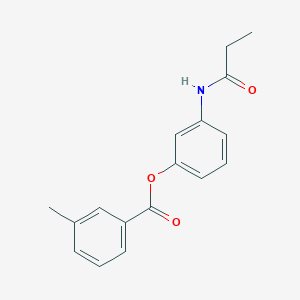![molecular formula C13H16N2O2S B250099 N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)
N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea, also known as AMPTU, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicine, agriculture, and material science. AMPTU is a thiourea derivative, which has a unique structure that makes it an excellent candidate for various applications.
Mechanism of Action
N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. Specifically, N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and plant growth regulatory properties. In addition, N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea has been shown to reduce the production of reactive oxygen species (ROS), which are involved in various pathological conditions such as cancer and inflammation.
Advantages and Limitations for Lab Experiments
N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea's solubility in water is limited, which can make it difficult to use in aqueous solutions. In addition, N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea's mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea research, including investigating its potential use in cancer treatment, exploring its mechanism of action, and developing new methods for synthesizing and purifying N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea. In addition, N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea's potential use as a plant growth regulator and in material science should be further explored to determine its full potential in these fields.
Synthesis Methods
N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea can be synthesized via several methods, including the reaction of allyl isothiocyanate with 4-methoxybenzoyl chloride and thiourea in the presence of a base. The reaction produces N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea as a white crystalline solid, which can be purified through recrystallization.
Scientific Research Applications
N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea has been extensively studied for its potential use in various scientific research fields. In medicine, N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer treatment. In agriculture, N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea has been used as a plant growth regulator, which enhances the yield and quality of crops. In material science, N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea has been incorporated into polymers to improve their mechanical properties.
properties
Molecular Formula |
C13H16N2O2S |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(prop-2-enylcarbamothioyl)acetamide |
InChI |
InChI=1S/C13H16N2O2S/c1-3-8-14-13(18)15-12(16)9-10-4-6-11(17-2)7-5-10/h3-7H,1,8-9H2,2H3,(H2,14,15,16,18) |
InChI Key |
ZLDXEDACDYXWRC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC(=S)NCC=C |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC(=S)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



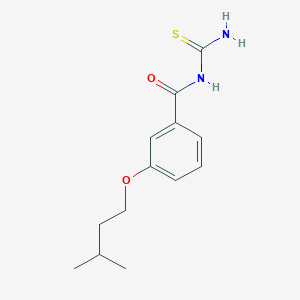
![N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamide](/img/structure/B250017.png)
![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)
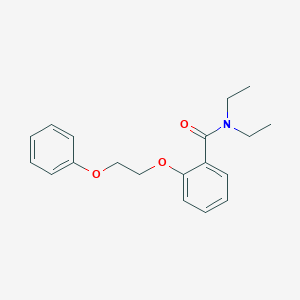
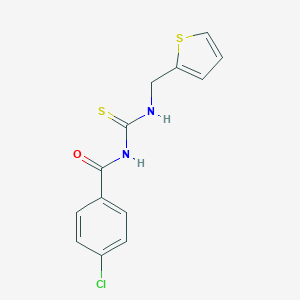
![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)
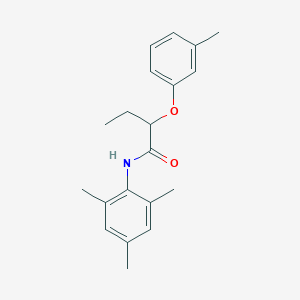
![4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250027.png)
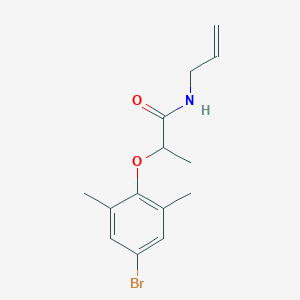
![1-[2-(2-Phenoxyethoxy)benzoyl]azepane](/img/structure/B250030.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B250033.png)
